molecular formula C25H37NO B12873749 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one

1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one

Cat. No.: B12873749
M. Wt: 367.6 g/mol
InChI Key: PNTAWDRGJFZGEL-SREVYHEPSA-N
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Description

1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one is a quinolone alkaloid that has been isolated from the fruits of the Evodia rutaecarpa plant. This compound is known for its unique structure, which includes a quinoline core substituted with a long aliphatic chain. It is a colorless oil with a molecular formula of C25H37NO and a molecular weight of 367.57 g/mol .

Preparation Methods

The synthesis of 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be carried out by treating 2-arylquinolin-4(1H)-ones with suitable alkylating agents . Industrial production methods often employ green and sustainable chemistry techniques, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc/acetic acid. The compound can also undergo nucleophilic substitution reactions with halogenated compounds . Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses . Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis .

Properties

Molecular Formula

C25H37NO

Molecular Weight

367.6 g/mol

IUPAC Name

1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one

InChI

InChI=1S/C25H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-21-25(27)23-19-16-17-20-24(23)26(22)2/h6-7,16-17,19-21H,3-5,8-15,18H2,1-2H3/b7-6-

InChI Key

PNTAWDRGJFZGEL-SREVYHEPSA-N

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C

Canonical SMILES

CCCCC=CCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C

Origin of Product

United States

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